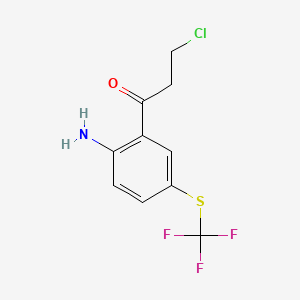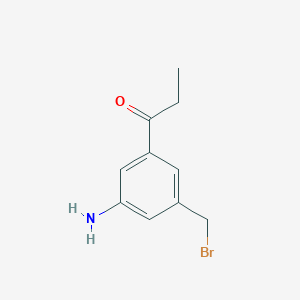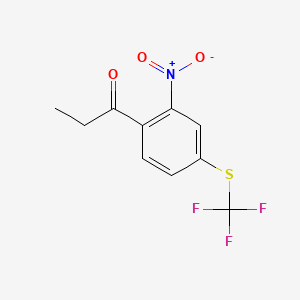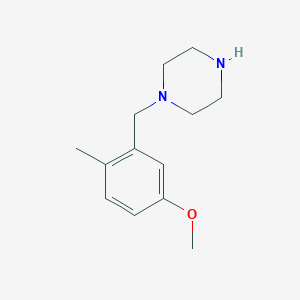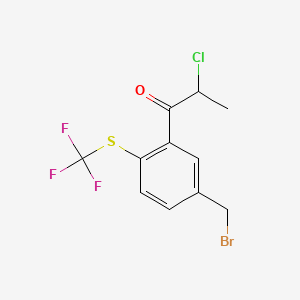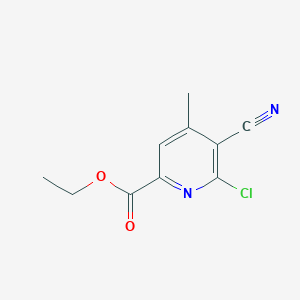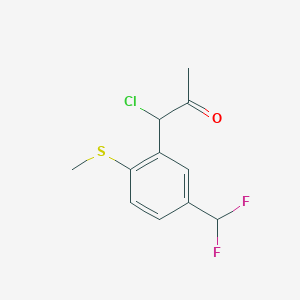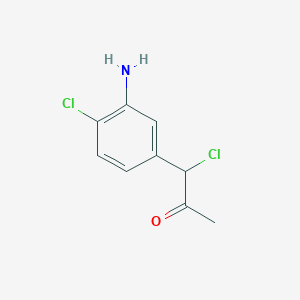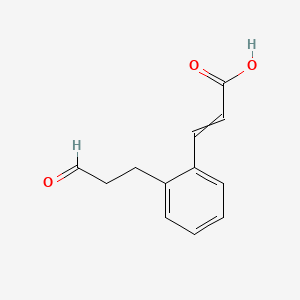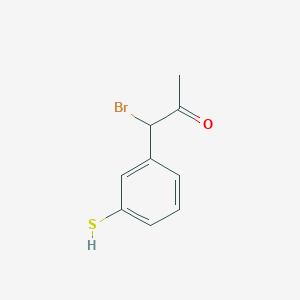
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of chlorine, iodine, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting with the introduction of the trifluoromethylthio group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylthiolating agent. The subsequent iodination and chlorination steps are carried out under controlled conditions to ensure the selective introduction of these halogens at the desired positions on the phenyl ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Coupling Reactions: The presence of halogens makes this compound suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which are being explored in preclinical studies.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through various pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The halogen atoms can form halogen bonds with specific amino acid residues in proteins, modulating their activity. These interactions can lead to the inhibition or activation of enzymes, receptors, or other biomolecules, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-Chloro-1-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with other halogenated phenyl compounds, such as:
1-Chloro-1-(2-chloro-6-(trifluoromethylthio)phenyl)propan-2-one: Similar in structure but with chlorine instead of iodine, which may affect its reactivity and biological activity.
1-Chloro-1-(2-iodo-6-(trifluoromethoxy)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of trifluoromethylthio, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of halogens and trifluoromethylthio group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H7ClF3IOS |
|---|---|
Molecular Weight |
394.58 g/mol |
IUPAC Name |
1-chloro-1-[2-iodo-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-4,9H,1H3 |
InChI Key |
BFMLRKNKFDKGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1I)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


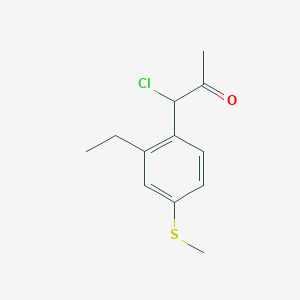
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)

